6-Cyanohexanoic acid
Overview
Description
6-Cyanohexanoic acid is an organic compound with the molecular formula C₇H₁₁NO₂. It is a derivative of hexanoic acid, where a cyano group is attached to the sixth carbon atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Scientific Research Applications
6-Cyanohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Acts as an inhibitor of histone deacetylases, making it useful in epigenetic studies.
Industry: Employed in the synthesis of specialty chemicals and polymers.
Biochemical Analysis
Biochemical Properties
6-Cyanohexanoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to inhibit histone deacetylases (HDACs), which are enzymes involved in the removal of acetyl groups from histone proteins, thereby influencing gene expression . Additionally, this compound can inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . These interactions suggest that this compound can modulate various biochemical pathways by affecting enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting histone deacetylases, this compound can lead to increased acetylation of histones, resulting in changes in gene expression . This can affect various cellular functions, including cell cycle regulation, apoptosis, and differentiation. Furthermore, the inhibition of acetylcholinesterase by this compound can impact neurotransmission and neuronal function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The inhibition of histone deacetylases by this compound involves the binding of the compound to the active site of the enzyme, preventing the deacetylation of histone proteins . This leads to an accumulation of acetylated histones, which can alter chromatin structure and gene expression. Similarly, the inhibition of acetylcholinesterase by this compound involves the binding of the compound to the enzyme’s active site, blocking the breakdown of acetylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to degradation, which may affect its efficacy in biochemical assays. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit histone deacetylases and acetylcholinesterase without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which are responsible for the oxidation of organic compounds . The metabolic products of this compound can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, the compound’s interactions with histone deacetylases and acetylcholinesterase can indirectly affect metabolic pathways by altering gene expression and enzyme activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins, influencing its localization and accumulation. Studies have shown that the compound can accumulate in the nucleus, where it exerts its effects on histone deacetylases .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It has been observed to localize primarily in the nucleus, where it interacts with histone deacetylases to modulate gene expression . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell. Additionally, this compound can be found in the cytoplasm, where it may interact with other enzymes and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Cyanohexanoic acid can be synthesized through several methods. One common approach involves the reaction of ε-caprolactone with alkali metal cyanide. This reaction typically requires a solvent such as dimethyl sulfoxide and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production often involves continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-Cyanohexanoic acid undergoes various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine group using hydrogenation with cobalt or nickel catalysts.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Reduction: Raney cobalt or Urushibara cobalt catalysts in dilute ammonia solutions.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Reduction: 7-Aminoheptanoic acid.
Hydrolysis: Hexanoic acid.
Substitution: Various substituted hexanoic acid derivatives.
Mechanism of Action
The mechanism of action of 6-Cyanohexanoic acid involves its interaction with specific molecular targets:
Histone Deacetylases: Inhibits the activity of these enzymes, leading to changes in gene expression.
Crotonoyl-CoA Reductase: Inhibits this enzyme, which plays a role in fatty acid metabolism.
Comparison with Similar Compounds
6-Cyanohexanoic acid can be compared with other similar compounds such as:
6-Aminohexanoic acid: Similar structure but with an amino group instead of a cyano group.
Hexanoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
6-Cyanocaproic acid: Another name for this compound, highlighting its structural similarity to caproic acid.
This compound stands out due to its unique combination of a cyano group and a carboxylic acid group, which imparts distinct reactivity and applications.
Properties
IUPAC Name |
6-cyanohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6-4-2-1-3-5-7(9)10/h1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHNHRQXVDVIDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC#N)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971402 | |
Record name | 6-Cyanohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5602-19-7 | |
Record name | 6-Cyanohexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5602-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Cyanohexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005602197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Cyanohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-cyanohexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes for producing 6-cyanohexanoic acid, and how do they compare in terms of efficiency?
A1: One primary method for synthesizing this compound involves the reaction of ε-caprolactone with alkali cyanide in the presence of a catalyst [, ]. Research indicates that catalysts like KI, NaI, I2, and NH4I demonstrate good performance in this reaction []. Notably, using these catalysts, the highest reported yield of this compound reached 65% []. Interestingly, the polymerization state of ε-caprolactone influences the reaction yield. While the monomeric form reacts similarly to its polymeric counterpart, the cyclic dimer yields significantly less this compound, only reaching 35% yield []. This difference in reactivity highlights the importance of starting material selection for optimizing synthesis.
Q2: How can this compound be used to synthesize other valuable compounds, and what are the key factors influencing these reactions?
A2: this compound serves as a valuable precursor for synthesizing 7-aminoheptanoic acid, a compound with various applications []. This transformation is achieved through the hydrogenation of this compound using specific catalysts []. Research suggests that cobalt-based catalysts, such as Raney cobalt and Urushibara cobalt, excel in facilitating this reaction, yielding high amounts of 7-aminoheptanoic acid in dilute ammonia solutions []. Conversely, employing nickel-based catalysts for the hydrogenation leads to a higher production of iminodiheptanoic acid and a reduced yield of the desired ω-amino acid []. This difference in selectivity underscores the crucial role catalyst selection plays in directing the reaction pathway and achieving the desired product distribution.
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